
1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane is a complex organic compound that features multiple prop-2-enoxy groups attached to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane typically involves the reaction of prop-2-enol with a suitable dioxolane precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the prop-2-enoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-bis[(1-oxoallyl)oxy]methyl-1,3-propanediyl diacrylate
- Dipropylene glycol diacrylate
Uniqueness
Compared to similar compounds, 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane stands out due to its multiple prop-2-enoxy groups and dioxolane ring structure.
Eigenschaften
CAS-Nummer |
37160-66-0 |
|---|---|
Molekularformel |
C16H24O6 |
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
2-[bis(prop-2-enoxy)methyl]-4,5-bis(prop-2-enoxy)-1,3-dioxolane |
InChI |
InChI=1S/C16H24O6/c1-5-9-17-13(18-10-6-2)16-21-14(19-11-7-3)15(22-16)20-12-8-4/h5-8,13-16H,1-4,9-12H2 |
InChI-Schlüssel |
WRIFTLOTZYMLNI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1C(OC(O1)C(OCC=C)OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



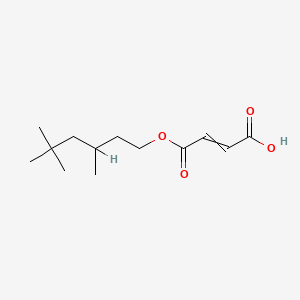
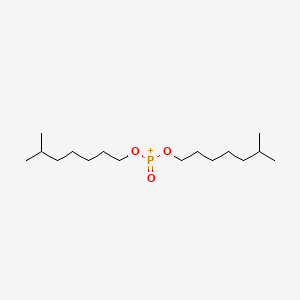
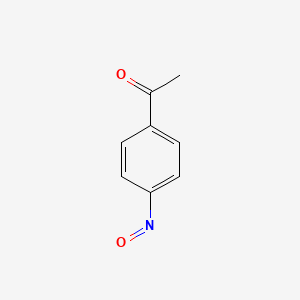
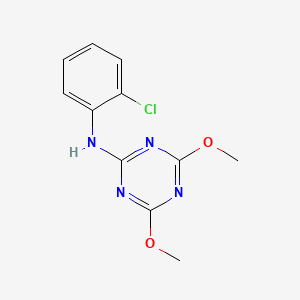
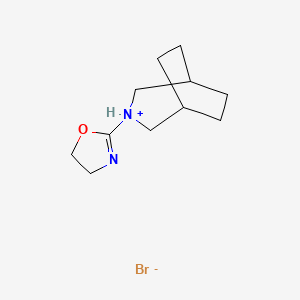
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
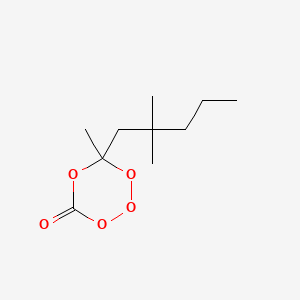
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
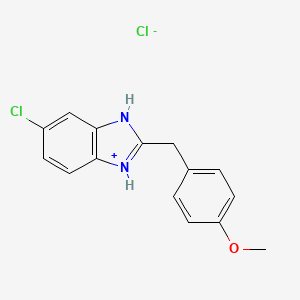

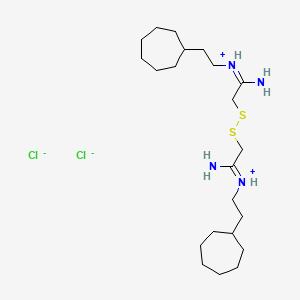

![(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
